molecular formula C8H7F2NO3 B3033560 2-(Difluoromethoxy)-4-nitrotoluene CAS No. 105552-74-7

2-(Difluoromethoxy)-4-nitrotoluene

Cat. No.: B3033560
CAS No.: 105552-74-7
M. Wt: 203.14 g/mol
InChI Key: AQWRKOXMBSXMCD-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-nitrotoluene is a fluorinated aromatic compound with the molecular formula C₈H₆F₂NO₃. Structurally, it consists of a toluene backbone substituted with a nitro (-NO₂) group at the para position (C4) and a difluoromethoxy (-OCHF₂) group at the ortho position (C2). The difluoromethoxy group introduces strong electron-withdrawing effects due to fluorine’s electronegativity, which influences the compound’s electronic distribution, solubility, and reactivity. Potential applications include use as intermediates in pharmaceuticals or agrochemicals, where fluorinated groups enhance metabolic stability and bioavailability.

Properties

IUPAC Name

2-(difluoromethoxy)-1-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-5-2-3-6(11(12)13)4-7(5)14-8(9)10/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWRKOXMBSXMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-nitrotoluene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is structurally distinct from dinitrotoluenes (DNTs), which feature two nitro groups on the toluene ring. Key differences include:

Characteristic 2-(Difluoromethoxy)-4-nitrotoluene 2,6-Dinitrotoluene 3,4-Dinitrotoluene 3,5-Dinitrotoluene
Formula C₈H₆F₂NO₃ C₇H₆N₂O₄ C₇H₆N₂O₄ C₇H₆N₂O₄
Substituents -NO₂ (C4), -OCHF₂ (C2) -NO₂ (C2, C6) -NO₂ (C3, C4) -NO₂ (C3, C5)
Molecular Weight 227.15 g/mol 182.13 g/mol 182.13 g/mol 182.13 g/mol

The presence of fluorine in this compound increases its molecular weight and lipophilicity compared to DNTs.

Physical and Chemical Properties

DNTs exhibit varied melting points depending on isomerism:

  • 2,6-DNT: 64–66°C
  • 3,4-DNT: 58–60°C
  • 3,5-DNT: 93–95°C

In contrast, this compound’s melting point is unreported, but the fluorine substituents likely reduce crystallinity compared to nitro groups, resulting in a lower melting point. Solubility in organic solvents (e.g., dichloromethane, ethyl acetate) is expected to be higher due to the difluoromethoxy group’s nonpolar character.

Biological Activity

2-(Difluoromethoxy)-4-nitrotoluene is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its structural features, particularly the difluoromethoxy and nitro groups, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, highlighting its interactions with biomolecules, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F2NO3C_9H_8F_2NO_3. The presence of the difluoromethoxy group enhances its lipophilicity, which can influence its interaction with biological membranes and targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. The nitro group is known to participate in redox reactions, which could lead to the formation of reactive intermediates that bind covalently to enzyme active sites.
  • Antimicrobial Activity : Nitro compounds have been shown to exhibit antimicrobial properties through mechanisms involving DNA damage upon reduction to reactive species. This suggests that this compound may have similar capabilities .

Antimicrobial Activity

Recent studies indicate that nitro-containing compounds can serve as effective antimicrobial agents. For instance, the mechanism by which these compounds exert their effects typically involves the reduction of the nitro group to generate toxic intermediates that damage microbial DNA.

CompoundMIC (μM)Target Organism
This compoundTBDTBD
Metronidazole1H. pylori
Chloramphenicol16E. coli

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity for nitro derivatives. The cytotoxic effects are often assessed using cell lines, where IC50 values are determined.

Cell LineIC50 (μM)Reference
HeLaTBDTBD
MCF-7TBDTBD

Case Studies

  • Anticancer Activity : A study exploring the anticancer potential of nitro derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study suggested that the mechanism involved apoptosis induction through oxidative stress pathways .
  • Environmental Impact : Another investigation assessed the environmental persistence and toxicity of nitro-substituted compounds, including this compound. Results indicated potential risks associated with bioaccumulation in aquatic organisms, emphasizing the need for further ecotoxicological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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